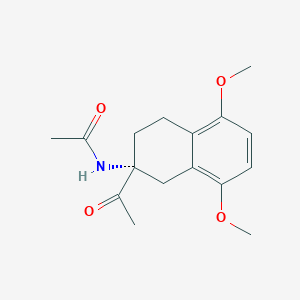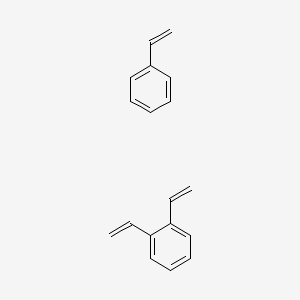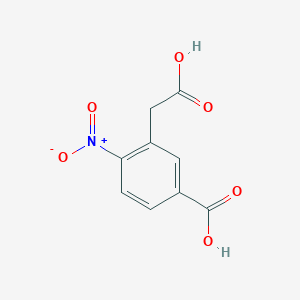
1-Pentyl-4-(trans-4-propylcyclohexyl)benzene
概要
説明
1-Pentyl-4-(trans-4-propylcyclohexyl)benzene is an organic compound with the molecular formula C20H32 and a molecular weight of 272.47 g/mol. This compound is characterized by a benzene ring substituted with a pentyl group and a trans-4-propylcyclohexyl group. It is primarily used for research purposes and is not intended for human or veterinary use.
準備方法
The synthesis of 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene can be achieved through various synthetic routes. One common method involves the alkylation of benzene with 1-bromo-4-(trans-4-propylcyclohexyl)pentane under Friedel-Crafts conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
化学反応の分析
1-Pentyl-4-(trans-4-propylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be further functionalized using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Pentyl-4-(trans-4-propylcyclohexyl)benzene is primarily used in scientific research. Its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Employed in studies to understand the interaction of organic compounds with biological systems.
Medicine: Investigated for potential pharmacological properties, although it is not approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene is not well-defined due to its primary use in research. it is believed to interact with molecular targets through hydrophobic interactions and π-π stacking with aromatic residues. The pathways involved in its action are likely dependent on the specific biological or chemical context in which it is used.
類似化合物との比較
1-Pentyl-4-(trans-4-propylcyclohexyl)benzene can be compared with other similar compounds such as:
1-Pentyl-4-(trans-4-butylcyclohexyl)benzene: Similar structure but with a butyl group instead of a propyl group.
1-Pentyl-4-(trans-4-ethylcyclohexyl)benzene: Contains an ethyl group in place of the propyl group.
1-Pentyl-4-(trans-4-methylcyclohexyl)benzene: Features a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions.
特性
IUPAC Name |
1-pentyl-4-(4-propylcyclohexyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h11-12,15-17,19H,3-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUADYMBPNVXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2CCC(CC2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B3344678.png)





![2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid](/img/structure/B3344713.png)



